![molecular formula C13H14N4O3 B5875161 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5875161.png)
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide is a chemical compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a pyrazole ring attached to a benzamide moiety, with a nitro group at the para position of the benzamide ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Benzamide Moiety: The pyrazole derivative is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms involved in various diseases.
Chemical Biology: It serves as a probe to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activities and influencing cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide: Similar structure but with a methyl group instead of an ethyl group.
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-aminobenzamide: The nitro group is reduced to an amino group.
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-chlorobenzamide: The nitro group is substituted with a chlorine atom.
Uniqueness
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide is unique due to its specific combination of the pyrazole ring and the nitrobenzamide moiety, which imparts distinct chemical and biological properties. The presence of the nitro group allows for further chemical modifications, making it a versatile compound for various applications .
Propriétés
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-2-16-9-10(8-15-16)7-14-13(18)11-3-5-12(6-4-11)17(19)20/h3-6,8-9H,2,7H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXASFJDQOBCUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(4-bromo-2-chlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine](/img/structure/B5875078.png)
![N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide](/img/structure/B5875101.png)
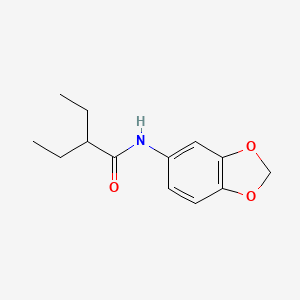
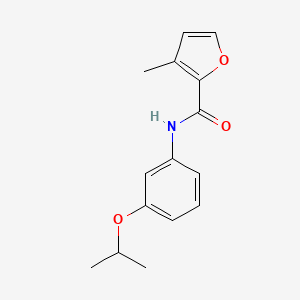
![2-[2-(3,4-dimethylphenyl)sulfonylethyl]-1,3-benzoxazole](/img/structure/B5875124.png)
![2-{[(5-Bromopyridin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5875126.png)

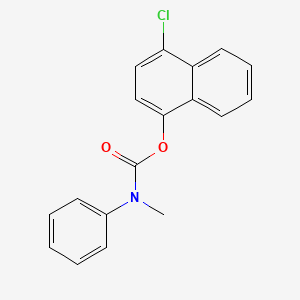
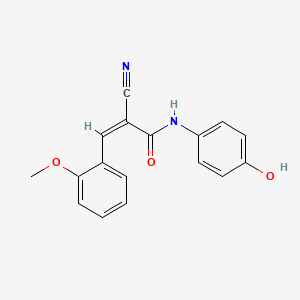
![1-[(4-methoxy-2,5-dimethylphenyl)methyl]-4-piperidin-1-ylpiperidine](/img/structure/B5875175.png)
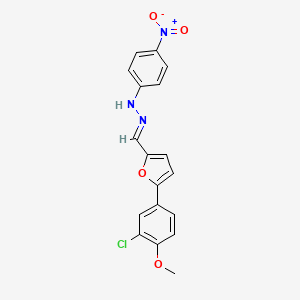
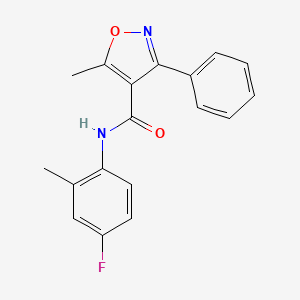
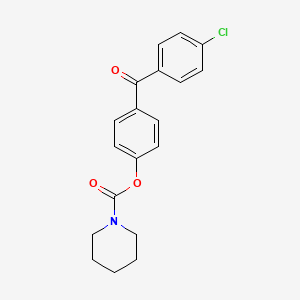
![1-(3,4-dimethoxyphenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]methanamine](/img/structure/B5875200.png)
